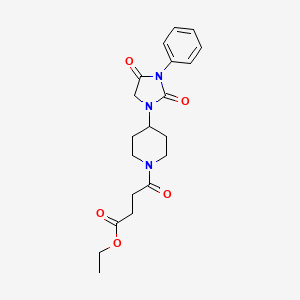![molecular formula C23H19ClFN3O4S B2735102 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031670-19-5](/img/structure/B2735102.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O4S and its molecular weight is 487.93. The purity is usually 95%.
BenchChem offers high-quality 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds similar in structure to the one you're interested in, have been studied for their metabolism in human and rat liver microsomes. This research is crucial in understanding the potential carcinogenic pathways of these compounds and their metabolic activation. Studies by Coleman et al. (2000) delve into how rat liver microsomes metabolize various chloroacetamide herbicides to specific metabolites, which could then undergo further bioactivation to potentially carcinogenic products. Such insights are vital for assessing the environmental and health impacts of these chemicals and could guide the development of safer herbicides and related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption, Mobility, and Efficacy of Herbicides
Understanding the environmental behavior of herbicides, including those structurally related to the specified compound, is essential for mitigating their potential adverse effects. Research by Peter and Weber (1985) on the adsorption and mobility of alachlor and metolachlor, for example, helps predict how similar compounds might behave in soil and water environments. This knowledge is crucial for developing application strategies that minimize environmental contamination while maintaining agricultural efficacy (Peter & Weber, 1985).
Spectroscopic and Quantum Mechanical Studies
Compounds with complex structures, akin to the one mentioned, are often subjects of spectroscopic and quantum mechanical studies to understand their electronic properties and potential applications in technology. Mary et al. (2020) have conducted such studies on benzothiazolinone acetamide analogs, revealing their light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research demonstrates the broader applications of complex organic molecules beyond pharmaceuticals, including renewable energy technologies (Mary et al., 2020).
Synthesis and Anti-Inflammatory Activity
The synthesis of novel compounds and evaluation of their biological activity, including anti-inflammatory effects, is a significant area of research that contributes to the development of new therapeutic agents. Sunder and Maleraju (2013) have synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide with observed significant anti-inflammatory activity. Such studies underscore the importance of synthetic organic chemistry in discovering new compounds with potential therapeutic benefits (Sunder & Maleraju, 2013).
特性
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-14-7-9-20(32-2)19(11-14)26-22(29)13-28-27-23(16-5-3-4-6-18(16)25)17-12-15(24)8-10-21(17)33(28,30)31/h3-12H,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMARYRZANYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

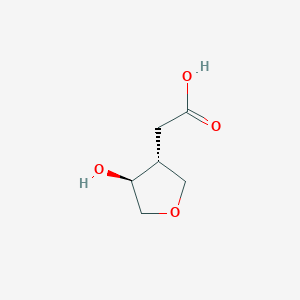
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)
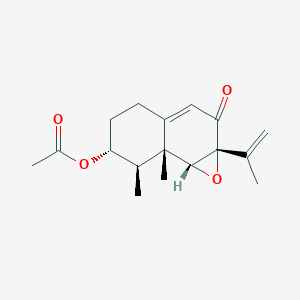
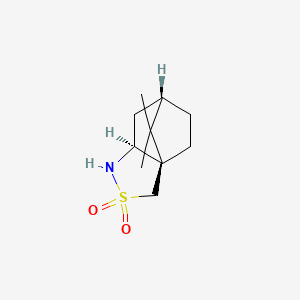
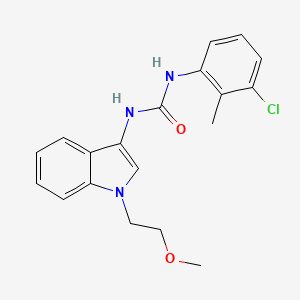
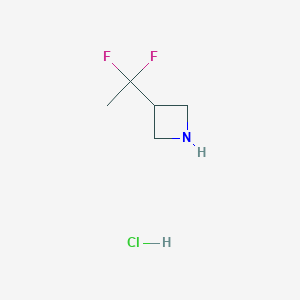


![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)
